molecular formula C9H7NS B3025459 4(1H)-Quinolinethione CAS No. 51812-96-5

4(1H)-Quinolinethione

Cat. No. B3025459
CAS RN: 51812-96-5
M. Wt: 161.23 g/mol
InChI Key: ROYCCMJSURLMLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would involve providing a basic overview of the compound, including its molecular formula, structure, and any known uses or applications.



Synthesis Analysis

This would involve detailing the methods used to synthesize the compound, including any reactions involved, the reagents used, and the conditions required.



Molecular Structure Analysis

This would involve examining the molecular structure of the compound, often using techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This would involve studying the chemical reactions the compound undergoes, including its reactivity and the products formed.



Physical And Chemical Properties Analysis

This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

  • Chemical Reagents and Metal Ion Detection : 2(1H)-quinolinethione derivatives, including iso-Amyl 1, 2-dihydro-2-thioxo-4-quinolinecarboxylate (ATQ), have been synthesized and used for the potentiometric titration of silver ions. These derivatives have shown potential in detecting metal ions like silver, providing a method for precise and sensitive measurement of these ions in various samples (Nakano et al., 1980).

  • Nonlinear Optical (NLO) Research : Quinoline and its derivatives, including those related to 4(1H)-Quinolinethione, have been studied for their nonlinear optical properties. These studies involve the synthesis of novel quinoline-based derivatives and assessing their electronic and NLO properties using density functional theory (DFT) calculations. Such research suggests potential applications in technology-related areas (Khalid et al., 2019).

  • Protein Kinase Inhibitors : Derivatives of 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione have been synthesized and evaluated as protein kinase inhibitors. These compounds have shown significant inhibitory activity against various kinases, suggesting potential applications in the treatment of cancer and other multifactorial diseases (Medvedeva & Shikhaliev, 2022).

  • Herbicidal Activity : Quinoline derivatives, specifically triketone-quinoline hybrids, have been synthesized and shown to exhibit potent herbicidal activity. These compounds act as 4-Hydroxyphenylpyruvate Dioxygenase inhibitors and show broad-spectrum weed control potential, highlighting their applicability in agricultural sciences (Wang et al., 2015).

  • Cancer Drug Discovery : Quinoline and its derivatives are widely recognized in cancer drug discovery due to their broad spectrum of biological activities, including anticancer properties. The synthetic versatility of quinoline allows the generation of diverse derivatives, which have been explored for their mechanisms of action and specific activities against various cancer drug targets (Solomon & Lee, 2011).

Safety And Hazards

This would involve examining any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.


Future Directions

This would involve discussing potential areas for future research, such as new applications for the compound or ways to improve its synthesis.


properties

IUPAC Name

1H-quinoline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYCCMJSURLMLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=S)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10901675
Record name NoName_811
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10901675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4(1H)-Quinolinethione

CAS RN

76076-27-2
Record name 4(1H)-Quinolinethione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076076272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(1H)-Quinolinethione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248943
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4(1H)-Quinolinethione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ34MT6QVW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4(1H)-Quinolinethione
Reactant of Route 2
4(1H)-Quinolinethione
Reactant of Route 3
4(1H)-Quinolinethione
Reactant of Route 4
Reactant of Route 4
4(1H)-Quinolinethione
Reactant of Route 5
4(1H)-Quinolinethione
Reactant of Route 6
4(1H)-Quinolinethione

Citations

For This Compound
12
Citations
J Levillain, M Vazeux - Synthesis, 1995 - thieme-connect.com
A new methodology based on the Eschenmoser coupling reaction has been developed for the preparation of quinoline anhydro bases. Its application has allowed the synthesis of 4-…
Number of citations: 5 www.thieme-connect.com
J Escribano, C Rivero‐Hernández, H Rivera… - …, 2011 - Wiley Online Library
Two new families of closely related selective, non‐cytotoxic, and potent antitubercular agents were discovered: thioquinolines and thiazoloquinolines. The compounds were found to …
A Maslankiewicz, K Pluta, T Głowiak… - Journal of crystallographic …, 1991 - Springer
The title compound (C 20 H 16 N 2 S 3 ) is monoclinic, witha=31.550(9),b=8.504(3),c=14.745(3) Å,β=114.14(3),Z=8 and space groupC2/c. The structure was solved by direct methods …
Number of citations: 5 link.springer.com
FA Oyeyiola - 2015 - core.ac.uk
The known 2-aryl-6, 8-dibromo-2, 3-dihydroquinolin-4 (1H)-ones 122 were dehydrogenated using thallium (III) p-tolylsulfonate in dimethoxyethane under reflux to afford the 2-aryl-6, 8-…
Number of citations: 2 core.ac.uk
H Sakurai, A Katoh, T Kiss, T Jakusch, M Hattori - Metallomics, 2010 - academic.oup.com
Metabolic syndrome and the accompanied diabetes mellitus are both important diseases worldwide due to changes of lifestyle and eating habits. The number of patients with diabetes …
Number of citations: 59 academic.oup.com
LG Lesenyeho - 2010 - uir.unisa.ac.za
The previously described 2-aryl-4-chloro-3-iodoquinolines were prepared following literature procedure and in turn converted to the corresponding hitherto unknown 2-aryl-3-iodo-4-(…
Number of citations: 1 uir.unisa.ac.za
K Pluta, A Maślankiewicz, T Głbwiak - Journal of crystallographic and …, 1993 - Springer
The title compound (C 20 H 16 N 2 S 3 ) is triclinic, witha=9.494(3)b=9.890(3),c=19.456(5)Å,a=90.26(3),=100.47(3), γ=99.18(3),Z=4 and space groupP1. The structure was solved by …
Number of citations: 8 link.springer.com
SA Vizer, ES Sycheva, AAA Al Quntar… - Chemical …, 2015 - ACS Publications
Investigation of acetylene chemistry 1 and sulfur chemistry 2, 3 combined provides a wide range of opportunities for development and applications of new monomers, intermediates for …
Number of citations: 45 pubs.acs.org
Y Makisumi, A Murabayashi - Tetrahedron Letters, 1969 - Elsevier
When the propargyl sulfide V, mp 105-106; vmaX 3 3308 (= CH) and 2120 (CsC) cm-i, prepared by alkylation of sodium 4-quinolylmercaptide with proporyl bromide at room temperature…
Number of citations: 7 www.sciencedirect.com
T Yamaguchi, S Watanabe, Y Matsumura… - Chemical and …, 2012 - jstage.jst.go.jp
Vanadium complexes with different ligands were synthesized and evaluated for antiproliferative activity on U937 cells. The alkyl chain length of the ligands affected the antiproliferative …
Number of citations: 3 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.